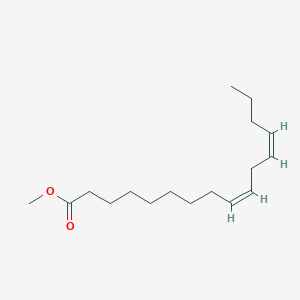

9,12-Hexadecadienoic acid, methyl ester, (Z,Z)-

Descripción general

Descripción

9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- is a chemical compound with the molecular formula C₁₇H₃₀O₂ and a molecular weight of 266.4189 g/mol . It is a methyl ester derivative of hexadecadienoic acid, characterized by two double bonds in the cis configuration (Z,Z). This compound is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- typically involves the esterification of hexadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In industrial settings, the production of 9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- can be achieved through the transesterification of vegetable oils rich in hexadecadienoic acid. This process involves reacting the oil with methanol in the presence of a base catalyst like sodium methoxide. The reaction is conducted at elevated temperatures and pressures to maximize yield .

Análisis De Reacciones Químicas

Types of Reactions

9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.

Reduction: It can be reduced to form saturated methyl esters.

Substitution: The double bonds in the compound can undergo halogenation or hydrogenation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a solvent like carbon tetrachloride.

Major Products Formed

Oxidation: Epoxides, hydroperoxides.

Reduction: Saturated methyl esters.

Substitution: Halogenated methyl esters.

Aplicaciones Científicas De Investigación

Food Science Applications

9,12-Hexadecadienoic acid methyl ester is primarily utilized in food science for its nutritional benefits and functional properties:

- Nutritional Supplement : This compound is rich in omega-3 and omega-6 fatty acids, making it suitable for dietary supplements aimed at improving cardiovascular health and reducing inflammation .

- Antioxidant Properties : Research indicates that this fatty acid exhibits antioxidant activity, which can help in preserving food quality and extending shelf life by preventing oxidative degradation .

Case Study: Antioxidant Activity

A study examining the antioxidant properties of various fatty acid methyl esters found that 9,12-hexadecadienoic acid methyl ester demonstrated significant radical scavenging activity, suggesting its potential as a natural preservative in food products .

Pharmaceutical Applications

In the pharmaceutical industry, 9,12-Hexadecadienoic acid methyl ester serves multiple roles:

- Drug Formulation : It can be used as an excipient in drug formulations due to its emulsifying properties, enhancing the bioavailability of lipophilic drugs .

- Therapeutic Uses : Its anti-inflammatory properties make it a candidate for developing treatments for conditions such as arthritis and other inflammatory diseases .

Case Study: Anti-inflammatory Effects

In vitro studies have shown that fatty acids like 9,12-hexadecadienoic acid methyl ester can inhibit the production of pro-inflammatory cytokines in immune cells, indicating its potential therapeutic application in inflammatory diseases .

Biochemical Research

In biochemical research, this compound is often used as a standard or reference material in various analytical techniques:

- Fatty Acid Analysis : It is commonly analyzed using gas chromatography to determine the composition of lipids in biological samples. The distinct structure allows for effective separation and identification of fatty acids .

- Metabolic Studies : Researchers utilize this compound to study lipid metabolism and its effects on cellular processes. Its incorporation into cell membranes can influence membrane fluidity and function .

Mecanismo De Acción

The mechanism of action of 9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for enzymes involved in lipid metabolism, leading to the production of bioactive metabolites that can modulate various cellular pathways .

Comparación Con Compuestos Similares

Similar Compounds

9,12-Octadecadienoic acid, methyl ester, (Z,Z)-:

9,12-Octadecadienoic acid, ethyl ester, (Z,Z)-: An ethyl ester derivative with similar chemical properties but different solubility and reactivity.

Uniqueness

9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- is unique due to its specific chain length and double bond configuration, which confer distinct physical and chemical properties. These characteristics make it particularly useful in specific research and industrial applications where other similar compounds may not be as effective .

Actividad Biológica

9,12-Hexadecadienoic acid, methyl ester, (Z,Z)-, commonly referred to as methyl linoleate, is a fatty acid methyl ester with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, inflammation, and metabolic disorders. This article explores its biological activity through various studies, highlighting its mechanisms of action and potential applications.

Chemical Composition and Properties

The molecular formula of 9,12-Hexadecadienoic acid, methyl ester is , and it features two double bonds at the 9th and 12th carbon positions in the Z configuration. This structure influences its solubility and reactivity, making it a subject of interest in biochemical research.

| Property | Value |

|---|---|

| Molecular Weight | 270.45 g/mol |

| Melting Point | -30 °C |

| Boiling Point | 250 °C |

| Density | 0.87 g/cm³ |

Antioxidant Activity

Research indicates that 9,12-Hexadecadienoic acid exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. For instance, a study demonstrated its ability to inhibit lipid peroxidation in various biological systems .

Antimicrobial Activity

The compound also displays notable antimicrobial activity. In a study examining the antimicrobial effects of various fatty acids, methyl linoleate showed significant inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

9,12-Hexadecadienoic acid has been linked to anti-inflammatory effects. It modulates the production of pro-inflammatory cytokines and can inhibit pathways associated with inflammation. For example, it was found to reduce levels of TNF-α and IL-6 in cell culture models .

Apoptosis Induction

Recent findings suggest that this compound can induce apoptosis in cancer cells. In vitro studies have shown that it activates caspase pathways, leading to programmed cell death in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | High | |

| Antimicrobial | Moderate to High | |

| Anti-inflammatory | Significant | |

| Apoptosis Induction | Effective |

Case Study 1: Cancer Cell Line Studies

A study conducted on various cancer cell lines demonstrated that treatment with 9,12-Hexadecadienoic acid led to a significant reduction in cell viability. The IC50 values for MCF-7 cells were reported at approximately 15 µg/mL, indicating potent cytotoxicity .

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation, administration of methyl linoleate resulted in decreased paw edema and reduced levels of inflammatory markers in serum. This suggests its potential as an anti-inflammatory agent in therapeutic settings .

Propiedades

IUPAC Name |

methyl (9Z,12Z)-hexadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-6,8-9H,3-4,7,10-16H2,1-2H3/b6-5-,9-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFSOVMGRZVLMP-AFJQJTPPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C/C=C\CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31327-61-4 | |

| Record name | Methyl 9,12-hexadecadienoate, (9Z,12Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031327614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 9,12-HEXADECADIENOATE, (9Z,12Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PH37SJ2NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.